What are the physicochemical properties of 1,2-Dibutyrylphosphatidylcholine?
What are the physicochemical properties of 1,2-Dibutyrylphosphatidylcholine?
An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dibutyrylphosphatidylcholine (DBPC)
Introduction
1,2-Dibutyryl-sn-glycero-3-phosphocholine, commonly abbreviated as DBPC, is a synthetic, short-chain phospholipid. Its structure is characterized by a glycerol backbone, two four-carbon butyryl fatty acid chains at the sn-1 and sn-2 positions, and a polar phosphocholine head group. This amphiphilic architecture—possessing both a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail—governs its behavior in aqueous environments and makes it a valuable tool for researchers in biochemistry, biophysics, and pharmaceutical sciences.
Unlike their long-chain counterparts which typically form bilayer vesicles or liposomes, short-chain phospholipids like DBPC self-assemble into small, spherical micelles above a certain concentration.[1] This property makes DBPC an excellent model surfactant for studying membrane protein solubilization, lipid-protein interactions, and the fundamental principles of hydrophobic self-assembly. Furthermore, its ability to form well-defined aggregates is leveraged in the development of advanced drug delivery systems, particularly for encapsulating poorly soluble therapeutic agents.[2]
This guide provides a comprehensive overview of the core physicochemical properties of DBPC, details field-proven experimental protocols for their characterization, and discusses the implications of these properties for its scientific and pharmaceutical applications.
Core Physicochemical Properties of DBPC
The defining characteristics of DBPC stem directly from its molecular structure. The short butyryl chains reduce the overall hydrophobicity compared to naturally occurring long-chain phospholipids, leading to distinct aggregation behavior in water.
| Property | Value / Description | Source |
| Synonyms | Dibutyrylphosphatidylcholine, 4:0 PC | [3][4] |
| CAS Number | 3355-26-8 | [2][3] |
| Molecular Formula | C₁₆H₃₂NO₈P | [3] |
| Molecular Weight | 397.40 g/mol | [3] |
| Physical Form | Typically supplied as a solution in an organic solvent (e.g., methanol) or as a solid. | [3] |
| Solubility | Soluble in organic solvents like chloroform and methanol. In aqueous solutions, it disperses to form micelles above its Critical Micelle Concentration (CMC). | [5] |
| Critical Micelle Concentration (CMC) | High, characteristic of short-chain phospholipids. While a precise value is not readily available in the provided search results, it is expected to be significantly higher than that of 6:0 PC (15 mM) and 7:0 PC (1.4 mM), likely in the high millimolar range. | [4] |
| Aggregation Behavior | Forms small, spherical micelles in aqueous solutions. The packing parameter is less than 1/3, favoring micellar structures over bilayers. | [1] |
Self-Assembly in Aqueous Media: From Monomers to Micelles
The primary driver for the self-assembly of amphiphilic molecules like DBPC in water is the hydrophobic effect.[1] Water molecules form highly ordered "cages" around the nonpolar butyryl chains to minimize unfavorable interactions. This ordering results in a significant decrease in the entropy of the system.
To counteract this, the system seeks a state of higher entropy. This is achieved when the hydrophobic tails aggregate, reducing the total surface area exposed to water. This process leads to the spontaneous formation of micelles once the concentration of DBPC monomers reaches a threshold known as the Critical Micelle Concentration (CMC).[6][7] Below the CMC, DBPC exists primarily as individual molecules (monomers). Above the CMC, any additional DBPC added to the solution preferentially forms micelles, while the monomer concentration remains relatively constant.[6][8]
Caption: Monomer-to-micelle transition of DBPC at the CMC.
Experimental Characterization Protocols
Accurate determination of the physicochemical properties of DBPC is essential for its effective use. The following sections detail standard, field-proven methodologies.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter that can be determined by monitoring a physical property of the solution that changes abruptly upon micelle formation.[8] Several reliable techniques are available.[9][10][11]
Causality & Expertise: This is the most direct and widely used method.[6][9] Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated. At the CMC, micelles begin to form in the bulk solution, and the concentration of free monomers (and thus the surface tension) remains nearly constant. The CMC is identified as the point of inflection when plotting surface tension against the logarithm of the concentration.[6]
Protocol:
-
Solution Preparation: Prepare a stock solution of DBPC in deionized water. Create a series of dilutions to cover a concentration range expected to bracket the CMC.
-
Instrument Calibration: Calibrate a surface tensiometer (using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, ensuring the platinum ring/plate is meticulously cleaned.
-
Measurement: Measure the surface tension of each prepared solution, starting from the most dilute. Allow the system to equilibrate at a constant temperature for each measurement.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the DBPC concentration (log C).
-
CMC Determination: The plot will show two linear regions. The intersection of the regression lines drawn through these two regions corresponds to the CMC.[6]
Caption: Experimental workflow for CMC determination by surface tensiometry.
Causality & Expertise: This sensitive method utilizes a hydrophobic fluorescent probe, such as pyrene, which has different fluorescence emission spectra in polar (water) versus nonpolar (micelle core) environments.[9][12] Below the CMC, pyrene is in the aqueous phase. Above the CMC, it partitions into the hydrophobic core of the micelles. This change in the microenvironment causes a distinct shift in the fluorescence emission spectrum, which can be quantified to determine the CMC.[12]
Protocol:
-
Probe & Solution Preparation: Prepare a stock solution of pyrene in a suitable organic solvent. Add a small, constant amount of this stock to each of the DBPC aqueous solutions prepared in a dilution series. The final pyrene concentration should be very low to avoid self-quenching.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the pyrene (typically around 334 nm). Record the emission spectra (e.g., from 350 nm to 450 nm).
-
Data Analysis: Note the intensity of the first (I₁) and third (I₃) major emission peaks. Calculate the intensity ratio (I₁/I₃).
-
CMC Determination: Plot the I₁/I₃ ratio against the DBPC concentration. A sigmoidal curve will be generated, with the inflection point indicating the CMC.[12]
Characterization of Micelle Size and Distribution
Causality & Expertise: DLS is a non-invasive technique ideal for determining the size of sub-micron particles like micelles.[13][14] It works by measuring the intensity fluctuations of laser light scattered by particles undergoing Brownian motion in a solution. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. The Stokes-Einstein equation is then used to relate the rate of these fluctuations to the hydrodynamic diameter of the particles.[15]
Protocol:
-
Sample Preparation: Prepare a solution of DBPC at a concentration well above the determined CMC. The sample may need to be diluted with filtered buffer to prevent multiple scattering events, which can interfere with the measurement.[14] The solution must be free of dust and other particulates; filter through a sub-micron filter (e.g., 0.22 µm) directly into a clean cuvette.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate (e.g., at 25°C).[14]
-
Data Acquisition: Perform the measurement according to the instrument's software protocols. Multiple runs are typically averaged to ensure statistical significance.
-
Data Analysis: The instrument's software will generate a size distribution profile, reporting the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (e.g., < 0.2) indicates a monodisperse population of micelles with a narrow size distribution.
Caption: Experimental workflow for micelle characterization by DLS.
Applications in Research and Drug Development
The well-defined physicochemical properties of DBPC make it a versatile tool:
-
Membrane Protein Studies: Its ability to form micelles is used to gently extract proteins from cellular membranes and maintain their native conformation in a soluble form for functional and structural analysis.
-
Drug Delivery Systems: DBPC can be used to form micelles or mixed micelles that encapsulate hydrophobic drugs, improving their solubility and bioavailability.[2][16]
-
Model Membranes: As a simple, well-characterized amphiphile, it serves as a fundamental component in model systems to study lipid-protein interactions, lipid phase behavior, and the thermodynamics of self-assembly.[17][18][19]
Conclusion
1,2-Dibutyrylphosphatidylcholine is a short-chain phospholipid defined by its propensity to self-assemble into micelles in aqueous solution above a high critical micelle concentration. Its physicochemical properties, including its molecular weight, solubility, and aggregation behavior, are well-understood and can be precisely characterized using standard biophysical techniques such as tensiometry, fluorescence spectroscopy, and dynamic light scattering. This combination of predictable behavior and amenability to empirical analysis establishes DBPC as an indispensable tool for researchers and scientists in the fields of membrane biophysics, protein biochemistry, and pharmaceutical drug development.
References
-
Critical micelle concentration (CMC) and surfactant concentration. (n.d.). KRÜSS Scientific. Retrieved from [Link]
-
Determination of Critical Micelle Concentration of Some Surfactants by Three Techniques. (2013). Journal of Chemical Education. ACS Publications. Retrieved from [Link]
-
Measurement of Critical Micelle Concentration. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative Analysis of Electrical Conductivity and Tensiometry Methods for Measuring Critical Micelle Concentration (CMC) of Surfactants. (2023). JEMP. Retrieved from [Link]
-
Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved from [Link]
-
Chemical properties of lipids strongly affect the kinetics of the membrane-induced aggregation of α-synuclein. (2016). Proceedings of the National Academy of Sciences. NIH. Retrieved from [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020). Langmuir. NIH. Retrieved from [Link]
-
Method for Measurement of Critical Micelle Concentration. (2023). Just Agriculture. Retrieved from [Link]
-
Eureka Moment: An Archimedean Alternative for the Determination of cmc of Surfactants via Weight Measurements. (2020). ACS Omega. ACS Publications. Retrieved from [Link]
-
The various phospholipid aggregates. (n.d.). Lipoid. Retrieved from [Link]
-
Using Dynamic Light Scattering Technique to Measure the Size of Submicron Liposomes. (2015). AZoM.com. Retrieved from [Link]
-
Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes. (2021). Chemical Science. NIH. Retrieved from [Link]
-
Characterization of the micelles. a) Dynamic light scattering patterns... (n.d.). ResearchGate. Retrieved from [Link]
-
Critical micellar concentration of DPC in various media. (crosses) 5.0 M LiCl. (n.d.). ResearchGate. Retrieved from [Link]
-
Vesicle sizing: Number distributions by dynamic light scattering. (1992). Biophysical Journal. NIH. Retrieved from [Link]
-
Enhancing Drug Delivery with Phospholipids: A Focus on 1,2-Dibutyryl-sn-glycero-3-phosphocholine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
The Effects of Lipids on α-Synuclein Aggregation In Vitro. (2023). Biomolecules. MDPI. Retrieved from [Link]
-
Interfacial properties and critical micelle concentration of lysophospholipids. (1987). Biochemistry. PubMed. Retrieved from [Link]
-
The influence of Zwitterionic and anionic phospholipids on protein aggregation. (2020). International Journal of Molecular Sciences. NIH. Retrieved from [Link]
-
Critical micelle concentration. (n.d.). Wikipedia. Retrieved from [Link]
-
1,2-DIBUTYRYL-SN-GLYCERO-3-PHOSPHOCHOLINE CAS#: 3355-26-8. (n.d.). ChemWhat. Retrieved from [Link]
-
Phospholipid containing mixed micelles Characterization of diheptanoyl phosphatidylcholine (DHPC) and sodium dodecyl sulfate and. (2005). Chemistry and Physics of Lipids. Retrieved from [Link]
-
Physicochemical Properties of Phosphatidylcholine (PC) Monolayers with Different Alkyl Chains, at the Air/Water Interface. (2003). Bulletin of the Korean Chemical Society. ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Guest-Host Properties of Inverted Unimolecular Dendritic Micelles. (1996). Journal of the American Chemical Society. Retrieved from [Link]
-
Critical micelle concentration (CMC) for different surfactants in... (n.d.). ResearchGate. Retrieved from [Link]
-
Critical Micelle Concentrations (CMCs). (n.d.). Avanti Polar Lipids. Retrieved from [Link]
-
Role of Saturation and Length of Fatty Acids of Phosphatidylserine in the Aggregation of Transthyretin. (2023). ACS Chemical Neuroscience. ACS Publications. Retrieved from [Link]
-
Synthesis and Characterization of Amphiphilic Lipopolymers for Micellar Drug Delivery. (n.d.). University of Nebraska Medical Center. Retrieved from [Link]
-
Physicochemical Characterization and Pharmacological Evaluation of Novel Propofol Micelles with Low-Lipid and Low-Free Propofol. (2022). Pharmaceutics. ResearchGate. Retrieved from [Link]
-
Development and characterization of a copolymeric micelle containing soluble and insoluble model drugs. (2023). PLOS One. Retrieved from [Link]
-
14:0 PC (DMPC). (n.d.). Avanti Polar Lipids. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Heliyon. NIH. Retrieved from [Link]
-
Butylated hydroxytoluene (BHT&2,6-DBPC). (2021). Novachem. Retrieved from [Link]
-
Butylated hydroxytoluene (BHT&2,6-DBPC) in Methanol. (2021). Novachem. Retrieved from [Link]
Sources
- 1. phospholipid-research-center.com [phospholipid-research-center.com]
- 2. nbinno.com [nbinno.com]
- 3. chemwhat.com [chemwhat.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. news-medical.net [news-medical.net]
- 14. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. muser-my.com [muser-my.com]
- 16. unmc.edu [unmc.edu]
- 17. Chemical properties of lipids strongly affect the kinetics of the membrane-induced aggregation of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The influence of Zwitterionic and anionic phospholipids on protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
